molecular formula C20H26F2N2O2 B6040535 7-(3,4-difluorobenzyl)-2-(2,2-dimethylpropanoyl)-2,7-diazaspiro[4.5]decan-6-one

7-(3,4-difluorobenzyl)-2-(2,2-dimethylpropanoyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B6040535
M. Wt: 364.4 g/mol
InChI Key: QGDYYCQEYSUQDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3,4-difluorobenzyl)-2-(2,2-dimethylpropanoyl)-2,7-diazaspiro[4.5]decan-6-one, also known as Compound X, is a novel chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 7-(3,4-difluorobenzyl)-2-(2,2-dimethylpropanoyl)-2,7-diazaspiro[4.5]decan-6-one X is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and microorganisms. It may also work by modulating the activity of certain enzymes and receptors in the brain.
Biochemical and Physiological Effects
7-(3,4-difluorobenzyl)-2-(2,2-dimethylpropanoyl)-2,7-diazaspiro[4.5]decan-6-one X has been shown to have significant biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis, or programmed cell death. In microorganisms, it has been shown to disrupt the cell membrane and inhibit the growth of bacteria and fungi. In the brain, it has been found to improve cognitive function and reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 7-(3,4-difluorobenzyl)-2-(2,2-dimethylpropanoyl)-2,7-diazaspiro[4.5]decan-6-one X in lab experiments is its potent activity against cancer cells and microorganisms. Additionally, it has a relatively low toxicity profile compared to other chemotherapeutic agents. However, one limitation of using 7-(3,4-difluorobenzyl)-2-(2,2-dimethylpropanoyl)-2,7-diazaspiro[4.5]decan-6-one X is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 7-(3,4-difluorobenzyl)-2-(2,2-dimethylpropanoyl)-2,7-diazaspiro[4.5]decan-6-one X. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of its potential as a treatment for other diseases such as viral infections and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of 7-(3,4-difluorobenzyl)-2-(2,2-dimethylpropanoyl)-2,7-diazaspiro[4.5]decan-6-one X and its potential side effects.

Synthesis Methods

7-(3,4-difluorobenzyl)-2-(2,2-dimethylpropanoyl)-2,7-diazaspiro[4.5]decan-6-one X can be synthesized using a multistep process that involves the reaction of several chemical compounds. The synthesis method starts with the reaction of 3,4-difluorobenzylamine with 2,2-dimethylpropanoic anhydride to form an intermediate product. The intermediate product is then reacted with 1,2-diaminocyclohexane to form 7-(3,4-difluorobenzyl)-2-(2,2-dimethylpropanoyl)-2,7-diazaspiro[4.5]decan-6-one X.

Scientific Research Applications

7-(3,4-difluorobenzyl)-2-(2,2-dimethylpropanoyl)-2,7-diazaspiro[4.5]decan-6-one X has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have anticancer, antifungal, and antibacterial properties. Additionally, 7-(3,4-difluorobenzyl)-2-(2,2-dimethylpropanoyl)-2,7-diazaspiro[4.5]decan-6-one X has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

7-[(3,4-difluorophenyl)methyl]-2-(2,2-dimethylpropanoyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26F2N2O2/c1-19(2,3)17(25)24-10-8-20(13-24)7-4-9-23(18(20)26)12-14-5-6-15(21)16(22)11-14/h5-6,11H,4,7-10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDYYCQEYSUQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC2(C1)CCCN(C2=O)CC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.